molecular formula C21H36N8O6S B14240920 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine CAS No. 215169-73-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine

Cat. No.: B14240920
CAS No.: 215169-73-6
M. Wt: 528.6 g/mol
InChI Key: LCHCSKLGURMBST-AJNGGQMLSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides or uronium salts. The final deprotection step yields the desired peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cysteine residue may form covalent bonds with target proteins, leading to changes in their function. Additionally, the peptide can participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide. Its structure enables specific interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

215169-73-6

Molecular Formula

C21H36N8O6S

Molecular Weight

528.6 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H36N8O6S/c22-12(4-1-7-25-21(23)24)18(32)29-9-3-6-15(29)19(33)28-8-2-5-14(28)17(31)26-10-16(30)27-13(11-36)20(34)35/h12-15,36H,1-11,22H2,(H,26,31)(H,27,30)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1

InChI Key

LCHCSKLGURMBST-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CS)C(=O)O

Origin of Product

United States

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